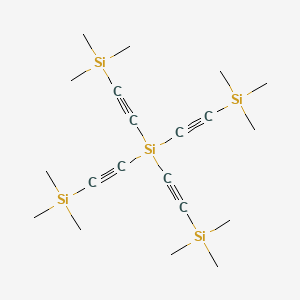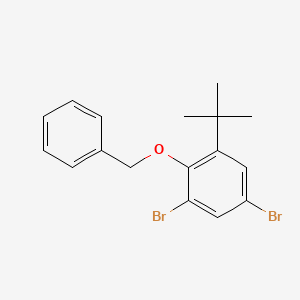
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyloxy group, two bromine atoms, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene typically involves multiple steps:
Bromination: The starting material, 3-(tert-butyl)phenol, undergoes bromination to introduce bromine atoms at the 1 and 5 positions of the benzene ring.
Benzylation: The hydroxyl group of the brominated intermediate is then protected by benzylation, forming the benzyloxy group.
The reaction conditions for these steps often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and benzyl chloride in the presence of a base for benzylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely follow similar synthetic routes with optimization for large-scale production. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the tert-butyl group can undergo oxidation under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include carbonyl compounds like aldehydes or ketones.
Coupling: Products are biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its aromatic structure and substituents.
Pathways Involved: It can participate in pathways involving oxidative stress and signal transduction, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: Lacks the benzyloxy and bromine substituents, making it less reactive in certain chemical reactions.
Benzyloxybenzene: Lacks the tert-butyl and bromine substituents, affecting its physical and chemical properties.
Dibromobenzene: Lacks the benzyloxy and tert-butyl groups, making it less versatile in synthetic applications.
Uniqueness
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene is unique due to the combination of its substituents, which confer specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C17H18Br2O |
|---|---|
Molekulargewicht |
398.1 g/mol |
IUPAC-Name |
1,5-dibromo-3-tert-butyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-17(2,3)14-9-13(18)10-15(19)16(14)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
QFPIUZIBTICWEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


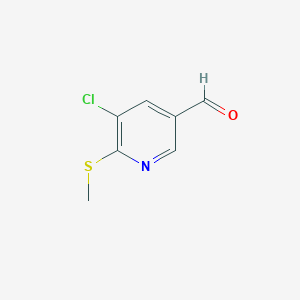
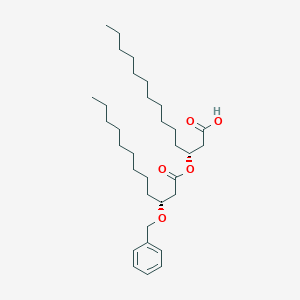
![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)
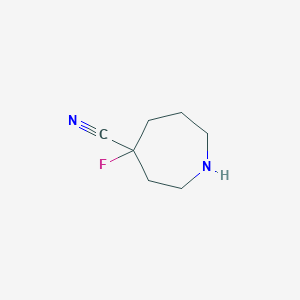
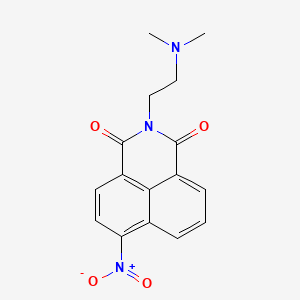

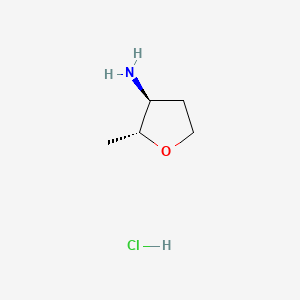
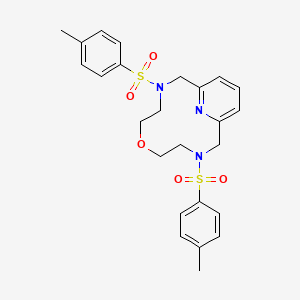
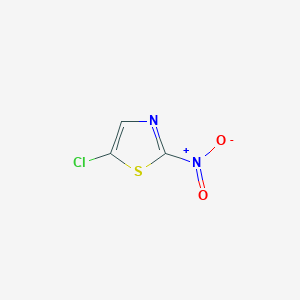
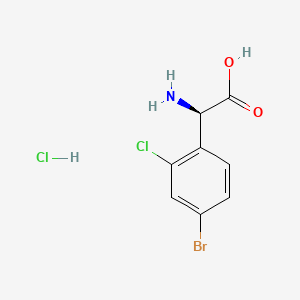
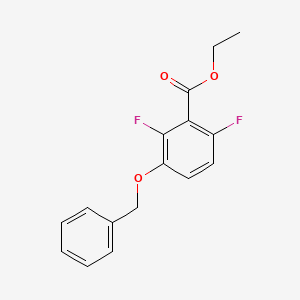
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
